molecular formula C14H10BrFN2O3 B11025518 N-(4-bromo-2-fluorophenyl)-2-(2-nitrophenyl)acetamide

N-(4-bromo-2-fluorophenyl)-2-(2-nitrophenyl)acetamide

Cat. No.: B11025518
M. Wt: 353.14 g/mol
InChI Key: YXIMRRHIKZGXNG-UHFFFAOYSA-N
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Description

N-(4-bromo-2-fluorophenyl)-2-(2-nitrophenyl)acetamide is an organic compound characterized by the presence of bromine, fluorine, and nitro functional groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-fluorophenyl)-2-(2-nitrophenyl)acetamide typically involves a multi-step process:

    Starting Materials: The synthesis begins with commercially available 4-bromo-2-fluoroaniline and 2-nitrobenzoyl chloride.

    Acylation Reaction: The 4-bromo-2-fluoroaniline undergoes an acylation reaction with 2-nitrobenzoyl chloride in the presence of a base such as triethylamine. This reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using similar reaction conditions but with optimizations for cost, efficiency, and safety. Continuous flow reactors and automated systems may be employed to enhance production rates and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-fluorophenyl)-2-(2-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or potassium thiolate.

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetamide moiety, using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, tin(II) chloride in hydrochloric acid.

    Substitution: Sodium methoxide in methanol, potassium thiolate in dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

Major Products

    Reduction: Conversion of the nitro group to an amine.

    Substitution: Replacement of the bromine atom with other functional groups.

    Oxidation: Formation of oxidized derivatives of the acetamide group.

Scientific Research Applications

N-(4-bromo-2-fluorophenyl)-2-(2-nitrophenyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique functional groups make it suitable for the development of advanced materials, such as polymers and liquid crystals.

    Biological Studies: It can be employed in the study of biological pathways and mechanisms, especially those involving nitro and halogenated aromatic compounds.

    Chemical Synthesis:

Mechanism of Action

The mechanism by which N-(4-bromo-2-fluorophenyl)-2-(2-nitrophenyl)acetamide exerts its effects depends on its specific application:

    Molecular Targets: In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The presence of halogen and nitro groups can enhance binding affinity and specificity.

    Pathways Involved: The compound may influence biochemical pathways involving oxidative stress, signal transduction, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-2-fluorophenyl)-2-(2-nitrophenyl)acetamide
  • N-(4-bromo-2-chlorophenyl)-2-(2-nitrophenyl)acetamide
  • N-(4-bromo-2-fluorophenyl)-2-(4-nitrophenyl)acetamide

Uniqueness

N-(4-bromo-2-fluorophenyl)-2-(2-nitrophenyl)acetamide is unique due to the specific combination of bromine, fluorine, and nitro groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C14H10BrFN2O3

Molecular Weight

353.14 g/mol

IUPAC Name

N-(4-bromo-2-fluorophenyl)-2-(2-nitrophenyl)acetamide

InChI

InChI=1S/C14H10BrFN2O3/c15-10-5-6-12(11(16)8-10)17-14(19)7-9-3-1-2-4-13(9)18(20)21/h1-6,8H,7H2,(H,17,19)

InChI Key

YXIMRRHIKZGXNG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)NC2=C(C=C(C=C2)Br)F)[N+](=O)[O-]

Origin of Product

United States

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